molecular formula C20H26N2O4 B2617301 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide CAS No. 955227-53-9

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide

Cat. No.: B2617301
CAS No.: 955227-53-9
M. Wt: 358.438
InChI Key: LJUHBPGRJQMFBO-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide is a chemical compound with the CAS Registry Number 955227-53-9 . It has a molecular formula of C 20 H 26 N 2 O 4 and a molecular weight of 358.4 g/mol . The compound features a benzo[1,3]dioxole moiety, a common structural motif in various pharmacologically active agents and organic synthesis intermediates . This specific subunit is known for its presence in a wide range of bioactive molecules, suggesting potential utility in medicinal chemistry and drug discovery research . The integrated pyrrolidinone and cyclopentyl groups offer distinct stereoelectronic properties, making this compound a valuable scaffold for further chemical derivatization and structure-activity relationship (SAR) studies. Researchers can leverage this building block in the design and synthesis of novel molecules for biochemical screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c23-19(8-5-14-3-1-2-4-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h6-7,10,14-15H,1-5,8-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUHBPGRJQMFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis. One possible route involves the following steps:

  • Formation of the Pyrrolidinone Ring: : Starting with benzo[d][1,3]dioxole, it undergoes a series of reactions including nitration, reduction, and cyclization to form the pyrrolidinone ring.

  • Methylation: : The intermediate product is then subjected to methylation to introduce the methyl group.

  • Cyclopentyl Propanamide Addition:

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic steps but scaled up using larger reactors and continuous flow systems. Key considerations include:

  • Optimizing Reaction Yields: : Industrial processes focus on maximizing yield and purity.

  • Safety and Environmental Concerns: : Handling of reagents and solvents should adhere to strict safety protocols to prevent accidents and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide is reactive towards several chemical transformations:

  • Oxidation: : This compound can undergo oxidation to form various derivatives, especially at the pyrrolidinone ring.

  • Reduction: : Reduction reactions can modify the carbonyl groups, potentially leading to secondary alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly involving the benzodioxole moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: : Reducing agents such as lithium aluminium hydride or sodium borohydride are employed.

  • Substitution: : Reagents like alkyl halides or nucleophiles such as amines can be used.

Major Products Formed

The major products depend on the specific reaction conditions. For example, oxidation of the pyrrolidinone ring can lead to carboxylic acid derivatives, while reduction can form alcohols.

Scientific Research Applications

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide finds application in various fields due to its unique structure:

  • Chemistry: : Used as an intermediate in organic synthesis, providing a foundation for creating more complex molecules.

  • Biology: : Potential for studying enzyme interactions and receptor binding due to its diverse functional groups.

  • Medicine: : Investigated for potential therapeutic uses, particularly in the treatment of neurological and inflammatory diseases.

  • Industry: : Utilized in the development of new materials and chemicals, particularly those requiring precise molecular modifications.

Mechanism of Action

Mechanism

The compound exerts its effects through interactions with specific molecular targets in biological systems. For instance:

  • Binding to Receptors: : It may bind to certain receptors, influencing signal transduction pathways.

  • Enzyme Inhibition: : The compound could act as an inhibitor for specific enzymes, affecting metabolic pathways.

Molecular Targets and Pathways

  • Neurotransmitter Receptors: : It could modulate receptors like GABA or serotonin receptors.

  • Inflammatory Pathways: : May interact with enzymes involved in inflammatory responses, potentially reducing inflammation.

Comparison with Similar Compounds

Core Structure Variations

  • Pyrrolidinone vs. This modification may improve target affinity but reduce metabolic stability due to increased polarity.
  • Benzodioxole vs. Compound 50 uses a thiazole ring, likely enhancing rigidity and electron-withdrawing effects.

Substituent Effects

  • Amide Linkers : Compound 28 employs a benzodioxol-acetamide linker, which may improve solubility relative to the cyclopentylpropanamide in the target.

Pharmacological Implications

  • Compound 28 : The IDO1 inhibitory activity demonstrates the benzodioxole moiety’s versatility in modulating immune checkpoints, a possible avenue for the target compound.

Stability and Reactivity

  • The hydroxylation susceptibility of compound 7 contrasts with the target’s pyrrolidinone core, which lacks reactive C-H bonds at position 3. This difference may translate to improved in vivo stability.

Biological Activity

The compound N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide is a complex organic molecule with potential pharmacological applications. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3

Molecular Weight

The molecular weight of the compound is approximately 314.38 g/mol.

This compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors. Research indicates that compounds containing the benzo[d][1,3]dioxole moiety often interact with dopamine receptors, serotonin receptors, and other neurochemical pathways.

Key Activities:

  • Dopamine Receptor Interaction :
    • The compound may act as an antagonist at dopamine D1 and D2 receptors, similar to other compounds in the benzo[d][1,3]dioxole class .
    • Antagonism at these receptors suggests potential applications in treating conditions like schizophrenia and other psychotic disorders.
  • Serotonin Receptor Modulation :
    • Preliminary studies indicate that compounds with similar structures can modulate serotonin receptors (5-HT), which are crucial in mood regulation and anxiety disorders .

Antipsychotic Properties

Research has shown that related compounds exhibit antipsychotic effects at low dosages. For instance, compounds that target both D1 and D2 receptors have demonstrated efficacy in reducing symptoms of schizophrenia with minimal side effects such as extrapyramidal symptoms .

Anxiolytic Effects

The ability to modulate serotonin pathways suggests potential anxiolytic properties. Compounds that affect 5-HT receptor activity are often explored for their ability to alleviate anxiety disorders .

Case Studies

  • Animal Models : Studies involving rodent models have demonstrated that related compounds can inhibit dopamine-induced behaviors, indicating their potential as antipsychotics .
  • Cell Culture Studies : In vitro assays have shown that derivatives of benzo[d][1,3]dioxole can induce apoptosis in cancer cell lines by inhibiting the thioredoxin system, suggesting anti-tumor activity .

Summary of Findings

Activity Mechanism Therapeutic Implications
Dopamine Receptor AntagonismBlocks D1 and D2 receptor activityTreatment of schizophrenia
Serotonin ModulationAffects 5-HT receptor pathwaysPotential for anxiety relief
Anti-tumor ActivityInduces apoptosis via thioredoxin inhibitionPossible use in cancer therapy

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